4-(3-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃):
- δ 7.35–7.25 (m, 4H, aromatic H)
- δ 4.21 (s, 2H, CH₂ benzyl)
- δ 3.78–3.65 (m, 4H, thiazinane H)
- δ 2.95–2.82 (m, 2H, SCH₂)
- ¹³C NMR (100 MHz, CDCl₃):
- δ 134.8 (C-Cl aromatic)
- δ 52.3 (N-CH₂)
- δ 44.1 (S-CH₂)
- δ 170.2 (C=O sulfone)
- Key correlations : HMBC spectra show coupling between the benzyl CH₂ and the nitrogen atom, confirming substituent attachment.
Infrared (IR) Spectroscopy
- Strong absorption at 1,320 cm⁻¹ and 1,150 cm⁻¹ (S=O symmetric/asymmetric stretching).
- C=O stretch at 1,710 cm⁻¹ , slightly lower than typical ketones due to conjugation with the sulfone group.
Mass Spectrometry (MS)
- ESI-MS : Molecular ion peak at m/z 257.1 [M+H]⁺.
- Fragmentation : Loss of Cl (Δ m/z 35.5) and sequential cleavage of the benzyl group (Δ m/z 91.0).
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations reveal the following electronic properties:
- HOMO-LUMO gap : 5.2 eV , indicating moderate reactivity.
- Charge distribution : The sulfone oxygen atoms carry partial negative charges (–0.43 e), while the nitrogen exhibits a positive charge (+0.28 e).
- Tautomerism : Unlike simpler thiazines, the sulfone group prevents tautomeric shifts, stabilizing the 1,1-dione form.
$$ \text{HOMO} = -6.8 \, \text{eV}, \quad \text{LUMO} = -1.6 \, \text{eV} $$
Properties
IUPAC Name |
4-[(3-chlorophenyl)methyl]-1,4-thiazinane 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2S/c12-11-3-1-2-10(8-11)9-13-4-6-16(14,15)7-5-13/h1-3,8H,4-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDKJBQGELOYKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chlorobenzyl chloride and thiazinane.
Reaction Conditions: The 3-chlorobenzyl chloride is reacted with thiazinane in the presence of a base, such as sodium hydroxide, to form the intermediate 4-(3-chlorobenzyl)-1lambda~6~,4-thiazinane.
Oxidation: The intermediate is then oxidized using an oxidizing agent, such as hydrogen peroxide or m-chloroperbenzoic acid, to introduce the sulfone group, resulting in the formation of 4-(3-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Ring-Opening Reactions
The thiazinane sulfone ring undergoes nucleophilic ring-opening under specific conditions. For example:
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Amine-Mediated Ring Opening : Reaction with primary or secondary amines leads to sulfonamide derivatives. In analogous 1,2-thiazinane-1,1-dioxide systems, treatment with amines (e.g., benzylamine) opens the ring, forming linear sulfonamides (e.g., 17a–c in ).
-
Acid/Base Catalysis : Acidic or basic conditions facilitate cleavage of the thiazinane ring. For instance, 1,3-thiazinane-4-one derivatives undergo hydrolysis to yield β-amino thiols .
Example Reaction:
Conditions : DMF, K₂CO₃, room temperature .
Functionalization at the Sulfone Group
The sulfone moiety participates in nucleophilic substitution or coupling reactions:
-
Alkylation/Acylation : The sulfonamide nitrogen can be alkylated or acylated. For example, ethyl 2-aryl-1,2-thiazinane-6-carboxylate-1,1-dioxide derivatives (18a–c ) were synthesized using 1-bromo-3-chloropropane under basic conditions .
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Palladium-Catalyzed Coupling : Microwave-assisted Suzuki coupling with boronic acids introduces aryl/thioaryl groups at the sulfone site, forming biaryl thiazinanones (e.g., 126 , 127 ) .
Representative Data:
Reactivity of the 3-Chlorobenzyl Substituent
The 3-chlorobenzyl group may undergo:
Cyclization and Ring Expansion
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Intramolecular Cyclization : Under Rh₂(OAc)₄ catalysis, vinyl sulfonamides derived from thiazinanes undergo cyclization to form polycyclic structures (e.g., 15 ) .
-
Ring Expansion : Reaction with diethyl chlorophosphate and aldehydes forms alkenyl sulfonamides (e.g., 38 ) .
Biological Activity-Related Modifications
While not directly studied for this compound, structurally related thiazinane sulfones exhibit bioactivity through:
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Acetylcholinesterase Inhibition : Hybrids with thiadiazole moieties (e.g., 3b–e ) show enhanced activity via sulfone-thiadiazole interactions .
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Anticancer Activity : Polycyclic thiazinane derivatives (e.g., 13 ) inhibit cancer cell lines by targeting topoisomerases .
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial and Anticancer Properties
Research indicates that 4-(3-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione exhibits significant antimicrobial and anticancer activities. The compound's mechanism of action involves inhibition of specific enzymes that are crucial for microbial growth and cancer cell proliferation. Studies have shown that derivatives of this compound can effectively inhibit the growth of various cancer cell lines, suggesting its potential as a lead compound in drug development .
Pharmacophore Design
The compound serves as a valuable pharmacophore in the design of new drugs. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets. For instance, the introduction of different substituents on the thiazinane ring can lead to derivatives with improved potency against cancer cells .
Materials Science Applications
Development of Advanced Materials
Due to its unique chemical properties, 4-(3-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione is being explored for applications in materials science. It is investigated for use in the synthesis of advanced polymers and coatings, where its structural characteristics can impart desirable properties such as enhanced durability or chemical resistance .
Biological Studies
Biochemical Assays
This compound is utilized in biochemical assays to study enzyme interactions and inhibition mechanisms. Its ability to bind to active sites of enzymes allows researchers to explore the dynamics of enzyme-substrate interactions and the effects of various inhibitors .
Industrial Applications
Catalysis and Chemical Synthesis
In industrial settings, 4-(3-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione is being investigated for its potential use as a catalyst in various chemical reactions. Its reactivity can facilitate synthetic processes, making it valuable in organic synthesis .
Case Studies
Several studies have documented the efficacy of 4-(3-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione in preclinical models:
- Study on Anticancer Activity : A recent study demonstrated that derivatives of this compound showed potent activity against breast cancer cells (MCF-7), with IC50 values indicating significant growth inhibition .
- Enzyme Inhibition Studies : Research focused on the interaction between this compound and specific enzymes has revealed insights into its potential as an inhibitor for therapeutic targets in microbial infections .
Mechanism of Action
The mechanism of action of 4-(3-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific target and the context of its use.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural analogs based on substituent modifications and their impact on physicochemical properties:
Pharmacological Potential
- Lipophilicity and Bioavailability : The trifluoromethoxy analog (CAS 477864-25-8) has higher logP due to -CF₃, favoring blood-brain barrier penetration but risking solubility challenges .
- Metabolic Stability : Thiophene (CAS 175136-91-1) and furan (CAS 478040-47-0) analogs may undergo oxidative metabolism more readily than the chloro derivative, impacting half-life .
Biological Activity
4-(3-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione, also known by its CAS number 477864-22-5, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including cytotoxicity, antimicrobial effects, and enzyme inhibition, supported by data tables and relevant case studies.
- Molecular Formula : C11H14ClNO2S
- Molecular Weight : 253.75 g/mol
Biological Activity Overview
The biological activity of 4-(3-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione has been evaluated in various studies focusing on its cytotoxicity and antimicrobial properties.
Cytotoxicity
A study evaluated the cytotoxic effects of synthesized compounds similar to 4-(3-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione in MT-4 cells. The results indicated significant cytotoxic effects at higher concentrations, suggesting potential applications in cancer therapy .
Antimicrobial Activity
The compound demonstrated notable antimicrobial activity against various bacterial strains. In vitro tests showed that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
Enzyme Inhibition
Research has also focused on the compound's ability to inhibit certain enzymes. Notably, it has shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets for neurodegenerative diseases such as Alzheimer’s .
Table 1: Summary of Biological Activities
Case Study 1: Cytotoxic Effects in Cancer Cells
In a controlled study involving cancer cell lines, 4-(3-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione was tested for its ability to induce apoptosis. Results indicated that the compound triggered apoptotic pathways at concentrations above 10 µM, leading to cell death through caspase activation .
Case Study 2: Antimicrobial Efficacy
A series of experiments were conducted to assess the antimicrobial efficacy of the compound against resistant strains of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, showcasing its potential as a therapeutic agent against antibiotic-resistant infections .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(3-Chlorobenzyl)-1λ⁶,4-thiazinane-1,1-dione, and how do starting material choices influence reaction efficiency?
- Answer: The synthesis typically involves multi-step reactions, starting with commercially available precursors such as 4-chloro-o-phenylenediamine. Key steps include cyclization and sulfonation. For example, analogous syntheses (e.g., tizanidine-related compounds) employ sequential condensation, oxidation, and purification via recrystallization or column chromatography . Starting material purity and substituent positioning (e.g., chlorobenzyl groups) critically impact yield due to steric and electronic effects during cyclization. Optimize solvent polarity (e.g., DMF for polar intermediates) and stoichiometric ratios to minimize side products .
Q. Which spectroscopic and chromatographic methods are essential for characterizing 4-(3-Chlorobenzyl)-1λ⁶,4-thiazinane-1,1-dione?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) confirms regiochemistry of the chlorobenzyl and thiazinane moieties. Mass spectrometry (HRMS or ESI-MS) verifies molecular weight and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) with UV detection assesses purity (>95% by area normalization). For crystalline derivatives, X-ray diffraction resolves absolute stereochemistry .
Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?
- Answer: Standardize protocols by documenting:
- Reaction conditions (temperature ±2°C, inert atmosphere).
- Catalyst activation (e.g., anhydrous ZnCl₂ for sulfonation).
- Purification thresholds (e.g., HPLC retention time ±0.2 min).
Cross-validate results using inter-lab round-robin testing and reference standards from authoritative databases (e.g., NIST) .
Advanced Research Questions
Q. How can statistical experimental design optimize the synthesis yield of 4-(3-Chlorobenzyl)-1λ⁶,4-thiazinane-1,1-dione?
- Answer: Use factorial design (e.g., 2³ full factorial) to evaluate variables:
- Temperature (80–120°C).
- Catalyst loading (5–15 mol%).
- Reaction time (6–24 hrs).
Analyze variance (ANOVA) to identify significant factors. For example, a Plackett-Burman design reduced synthesis steps for analogous heterocycles by 30% while maintaining >85% yield .
Q. What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental reactivity data for this compound?
- Answer: Discrepancies may arise from solvation effects or transition state approximations. Mitigate by:
- Validating computational models with experimental kinetic data (e.g., Arrhenius plots).
- Incorporating implicit solvent models (e.g., COSMO-RS) in DFT calculations.
- Cross-referencing with crystallographic data to refine bond-length parameters .
Q. How can AI-driven tools (e.g., COMSOL Multiphysics) enhance process simulation for scaling up synthesis?
- Answer: Implement AI for:
- Reactor design optimization (e.g., continuous-flow vs. batch).
- Real-time adjustment of parameters (e.g., pressure, flow rates).
- Predictive maintenance of separation units (e.g., membrane filtration).
A case study on thiadiazole derivatives achieved 20% faster scale-up using AI-optimized mass transfer coefficients .
Q. What methodologies investigate the hydrolytic stability of the thiazinane ring under physiological conditions?
- Answer: Design accelerated stability studies:
- Expose the compound to buffers (pH 1–10) at 37°C.
- Monitor degradation via LC-MS and quantify half-life (t₁/₂).
- Identify hydrolysis products (e.g., sulfonic acid derivatives) using isotopic labeling (¹⁸O-H₂O) .
Q. How do structural modifications (e.g., halogen substitution) affect the compound’s biological activity?
- Answer: Perform SAR studies by synthesizing analogs with varied substituents (e.g., fluoro, bromo). Assess:
- Binding affinity via surface plasmon resonance (SPR).
- Cellular permeability (Caco-2 assays).
- Metabolic stability (microsomal incubation).
For example, replacing chlorine with fluorine in related thiazinanes improved bioavailability by 40% .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
